Cas no 1214384-76-5 (6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine)

6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-bromo-2-chloro-3-(pyridin-3-yl)pyridine
- 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine
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- インチ: 1S/C10H6BrClN2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H
- InChIKey: CQPWAQHSWAEGAV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=N1)Cl)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 191
- トポロジー分子極性表面積: 25.8
- 疎水性パラメータ計算基準値(XlogP): 3.4
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023022554-250mg |
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine |
1214384-76-5 | 97% | 250mg |
$748.00 | 2023-09-04 | |
Alichem | A023022554-500mg |
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine |
1214384-76-5 | 97% | 500mg |
$989.80 | 2023-09-04 | |
Alichem | A023022554-1g |
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine |
1214384-76-5 | 97% | 1g |
$1831.20 | 2023-09-04 |
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridineに関する追加情報
Introduction to 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine (CAS No. 1214384-76-5) and Its Emerging Applications in Chemical Biology
6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine, identified by the chemical identifier CAS No. 1214384-76-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential pharmacological applications. This compound belongs to the class of pyridine derivatives, which are widely recognized for their role in medicinal chemistry and drug discovery. The presence of both bromo and chloro substituents, along with a pyridin-3-yl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors and probes.
The bromo and chloro functional groups on the pyridine ring introduce reactivity that allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many bioactive compounds. The pyridin-3-yl moiety, positioned at the 3-position of the pyridine ring, not only enhances the solubility and bioavailability of the compound but also provides a scaffold for interactions with biological targets. This structural feature has been exploited in the design of ligands targeting enzymes and receptors involved in various diseases.
Recent advancements in drug discovery have highlighted the importance of 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine as a key building block in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in developing inhibitors of kinases, which are overexpressed in many cancers. The combination of halogenated pyridines with pyridinyl groups has shown promise in creating molecules with enhanced binding affinity and selectivity. In particular, the bromo and chloro substituents facilitate palladium-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems that mimic natural product scaffolds.
One notable application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs). Tyrosine kinases play a crucial role in signal transduction pathways, and their dysregulation is implicated in various cancers. By leveraging the reactivity of 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine, researchers have been able to develop TKIs with improved pharmacokinetic properties. The pyridinyl group contributes to hydrogen bonding interactions with residues in the active site of the kinase, while the halogenated aromatic ring enhances hydrophobic interactions. This dual mode of binding has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The compound's versatility is further underscored by its role in developing probes for biochemical assays. Pyridine derivatives are frequently used as ligands due to their ability to interact with a wide range of biological targets. For example, 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine has been employed in designing fluorescent probes that monitor enzyme activity in real-time. The bromo and chloro groups allow for further derivatization into fluorophores or quencher moieties, enabling precise tracking of biological processes. Such probes are invaluable tools in drug discovery pipelines, providing insights into target engagement and mechanism-of-action.
Another emerging area where this compound finds utility is in the development of antiviral agents. The structural features of 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine make it an attractive scaffold for designing molecules that disrupt viral replication cycles. For instance, researchers have explored its potential as an inhibitor of viral proteases and polymerases. The halogenated pyridines can be modified to create transition-state analogs that bind tightly to active sites on viral enzymes, thereby inhibiting their function. Preliminary studies have shown promising results in vitro, suggesting that further optimization could lead to effective antiviral therapies.
The synthesis of 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine itself is an intriguing aspect from a synthetic chemistry perspective. The compound can be prepared through multi-step sequences involving halogenation reactions on pre-functionalized pyridines or through cross-coupling reactions between halogenated pyrimidines and appropriate organometallic reagents. The choice of synthetic route depends on factors such as yield, scalability, and purity requirements. Advances in catalytic systems have made it possible to achieve these transformations under mild conditions, reducing waste and improving sustainability.
The growing interest in 6-Bromo-2-chloro-3-(pyridin-3-yl)pyridine is also driven by its role as a precursor to more complex bioactive molecules. Medicinal chemists often use such intermediates to explore structureActivity relationships (SAR), allowing them to fine-tune properties such as potency, selectivity, and metabolic stability. By systematically varying substituents on the pyridine ring or introducing additional functional groups via subsequent reactions, researchers can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying novel drug candidates with therapeutic potential.
In conclusion,6-Bromo -2-chloro - 3 - ( py rid ine - 3 - yl ) p y rid ine ( CAS No . 1214384 - 76 - 5 ) is a multifaceted compound with significant applications across chemical biology and drug discovery . Its unique structural features , coupled with its reactivity , make it an invaluable tool for synthesizing small-molecule inhibitors , probes , and therapeutic agents . As research continues to uncover new applications for this compound , it is likely to remain a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs .
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